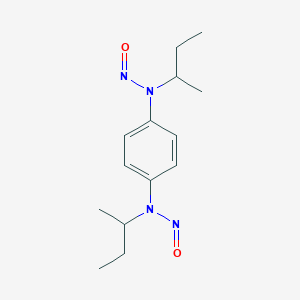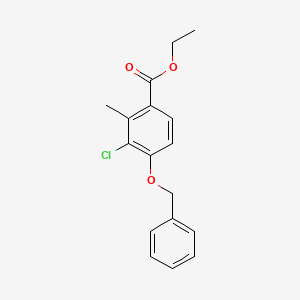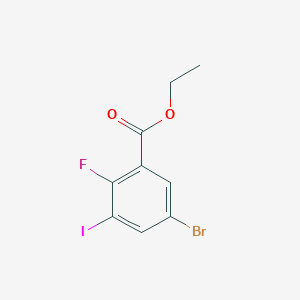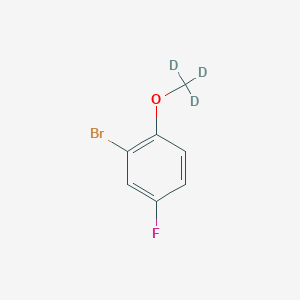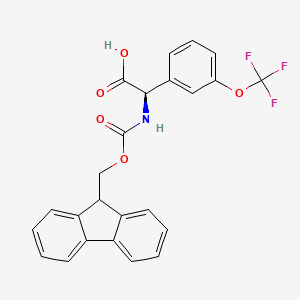
(2R)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(3-(trifluoromethoxy)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(3-(trifluoromethoxy)phenyl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(3-(trifluoromethoxy)phenyl)acetic acid typically involves the following steps:
Fmoc Protection: The amino acid is first protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with 3-(trifluoromethoxy)phenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(3-(trifluoromethoxy)phenyl)acetic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can then participate in peptide bond formation with other amino acids or peptides.
Substitution Reactions: The trifluoromethoxy group can undergo nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DCC or DIC with DMAP in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Deprotected Amino Acid: After Fmoc removal.
Peptides: Formed through coupling reactions.
Substituted Derivatives: Resulting from nucleophilic substitution.
Applications De Recherche Scientifique
(2R)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(3-(trifluoromethoxy)phenyl)acetic acid is widely used in scientific research:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mécanisme D'action
The compound acts primarily as a protecting group for amino acids in peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. Upon completion of the desired reactions, the Fmoc group can be removed to reveal the free amino group, which can then participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9H-Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acids: These compounds also feature the Fmoc protecting group and are used in similar applications.
Boc-protected amino acids: Use tert-butyloxycarbonyl (Boc) as a protecting group.
Cbz-protected amino acids: Use benzyloxycarbonyl (Cbz) as a protecting group.
Uniqueness
(2R)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(3-(trifluoromethoxy)phenyl)acetic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in the synthesis of peptides with specific structural and functional requirements.
Propriétés
Formule moléculaire |
C24H18F3NO5 |
|---|---|
Poids moléculaire |
457.4 g/mol |
Nom IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C24H18F3NO5/c25-24(26,27)33-15-7-5-6-14(12-15)21(22(29)30)28-23(31)32-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,28,31)(H,29,30)/t21-/m1/s1 |
Clé InChI |
HPHJLPGYZLXOEM-OAQYLSRUSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC(=CC=C4)OC(F)(F)F)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)OC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(6-methoxypyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14026922.png)
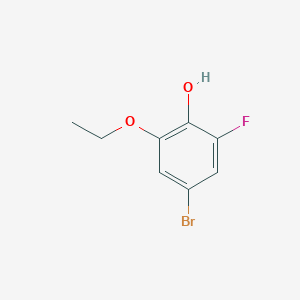
![1-[(3-fluorooxolan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14026936.png)


![N-[(E)-(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14026944.png)
![Tert-butyl 1,5-dimethyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14026946.png)
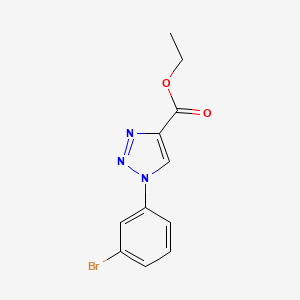
![Benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate](/img/structure/B14026956.png)
![2-fluoro-6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B14026962.png)
